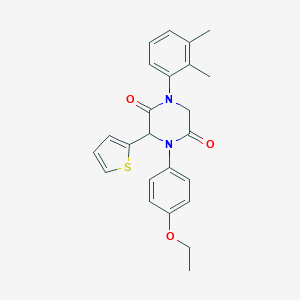
1-(2,3-Dimethylphenyl)-4-(4-ethoxyphenyl)-3-(2-thienyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylphenyl)-4-(4-ethoxyphenyl)-3-(2-thienyl)-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor (BCR) signaling, and its inhibition has shown promise in the treatment of B-cell malignancies.
Mécanisme D'action
1-(2,3-Dimethylphenyl)-4-(4-ethoxyphenyl)-3-(2-thienyl)-2,5-piperazinedione inhibits BTK, a non-receptor tyrosine kinase that plays a key role in BCR signaling. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to decreased B-cell activation and survival. This compound binds to the ATP-binding site of BTK, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has also been shown to modulate immune responses. This compound inhibits B-cell activation and proliferation, but it also enhances T-cell activation and cytokine production. This dual effect on B-cells and T-cells may have implications for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,3-Dimethylphenyl)-4-(4-ethoxyphenyl)-3-(2-thienyl)-2,5-piperazinedione in lab experiments include its potency and selectivity for BTK, as well as its ability to enhance the efficacy of other anti-cancer agents. However, this compound has limited solubility in water and may require the use of organic solvents for in vitro experiments. This compound is also a relatively new compound, and its long-term safety and efficacy in humans are still being evaluated.
Orientations Futures
For 1-(2,3-Dimethylphenyl)-4-(4-ethoxyphenyl)-3-(2-thienyl)-2,5-piperazinedione research include the evaluation of its safety and efficacy in clinical trials, as well as its potential use in combination therapies for B-cell malignancies and autoimmune diseases. Other areas of research may include the development of more potent and selective BTK inhibitors, as well as the identification of biomarkers for patient selection and monitoring of treatment response.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dimethylphenyl)-4-(4-ethoxyphenyl)-3-(2-thienyl)-2,5-piperazinedione involves the condensation of 2,3-dimethylbenzaldehyde, 4-ethoxybenzaldehyde, and 2-thiophenecarboxaldehyde with piperazine in the presence of acetic acid. The resulting product is then subjected to a cyclization reaction to form this compound. The yield of this compound is reported to be around 60%.
Applications De Recherche Scientifique
1-(2,3-Dimethylphenyl)-4-(4-ethoxyphenyl)-3-(2-thienyl)-2,5-piperazinedione has been extensively studied for its potential in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, this compound has shown potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and venetoclax.
Propriétés
Formule moléculaire |
C24H24N2O3S |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
1-(2,3-dimethylphenyl)-4-(4-ethoxyphenyl)-3-thiophen-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C24H24N2O3S/c1-4-29-19-12-10-18(11-13-19)26-22(27)15-25(20-8-5-7-16(2)17(20)3)24(28)23(26)21-9-6-14-30-21/h5-14,23H,4,15H2,1-3H3 |
Clé InChI |
IMWBVLREGNCNBK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=CC(=C3C)C)C4=CC=CS4 |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=CC=CC(=C3C)C)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B242330.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
![4-[6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242333.png)
![4-[6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242334.png)
![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242335.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242337.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242338.png)
![(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242344.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)
